molecular formula C19H20N2O2 B2443080 N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide CAS No. 1396800-10-4

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide

Cat. No.: B2443080
CAS No.: 1396800-10-4
M. Wt: 308.381
InChI Key: ITCJXZDLXBFGBL-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide is a synthetic organic compound that features a morpholine ring, a butynyl chain, and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide typically involves the following steps:

    Formation of the Butynyl Intermediate: The initial step involves the preparation of a butynyl intermediate through the reaction of an alkyne with a suitable halide under basic conditions.

    Morpholine Addition: The butynyl intermediate is then reacted with morpholine in the presence of a catalyst, such as copper(I) chloride, to form the morpholinobutynyl derivative.

    Naphthamide Formation: Finally, the morpholinobutynyl derivative is coupled with a naphthamide precursor under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the butynyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinones or morpholinone derivatives.

    Reduction: Formation of reduced morpholine or butynyl derivatives.

    Substitution: Formation of substituted morpholine or butynyl derivatives.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide can be compared with other similar compounds, such as:

    Propargylamine Derivatives: These compounds also contain a butynyl chain and exhibit similar reactivity and applications.

    Morpholine Derivatives: Compounds with a morpholine ring that may have similar biological activities.

    Naphthamide Derivatives: Compounds with a naphthamide group that may share similar chemical properties.

Uniqueness

This compound is unique due to its combination of a morpholine ring, a butynyl chain, and a naphthamide group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19(18-9-5-7-16-6-1-2-8-17(16)18)20-10-3-4-11-21-12-14-23-15-13-21/h1-2,5-9H,10-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJXZDLXBFGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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